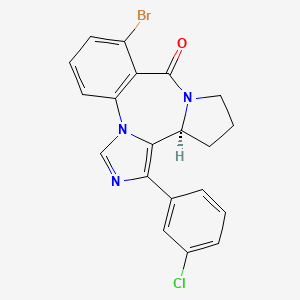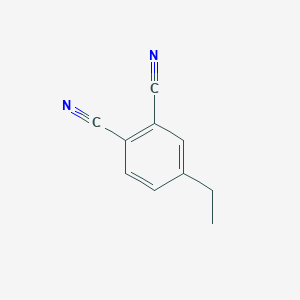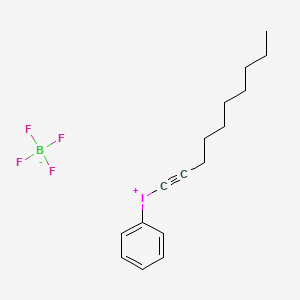
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) is a hypervalent iodine compound known for its versatility in organic synthesis. This compound is part of the iodonium salts family, which are widely used as reagents in various chemical reactions due to their ability to act as electrophilic arylation agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) typically involves the reaction of an aryl iodide with an alkyne in the presence of an oxidizing agent. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as the oxidant in a solvent such as dichloromethane. The reaction proceeds under mild conditions and yields the desired iodonium salt .
Industrial Production Methods
Industrial production methods for iodonium salts often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of oxidizing agents and solvents may vary based on cost and availability, but the fundamental reaction mechanism remains the same .
Analyse Chemischer Reaktionen
Types of Reactions
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) undergoes several types of reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the iodonium group with a nucleophile, resulting in the formation of substituted products.
Elimination: This reaction leads to the formation of alkyne products through the removal of the iodonium group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as alcohols, carboxylates, and other salts. The reactions are typically carried out in solvents like methanol, acetic acid, or mixed aqueous alcoholic solvents at temperatures ranging from 50 to 60°C .
Major Products
The major products formed from these reactions include enol derivatives (from substitution reactions) and 1-decyne (from elimination reactions). Iodobenzene is also a common byproduct .
Wissenschaftliche Forschungsanwendungen
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) involves the formation of a hypervalent iodine intermediate. This intermediate can undergo nucleophilic substitution or elimination reactions, depending on the reaction conditions and the nature of the nucleophile. The molecular targets and pathways involved include the activation of carbonyl groups and the transfer of aryl or alkynyl groups to nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diaryliodonium Salts: These compounds are similar in structure but contain two aryl groups instead of an aryl and an alkyne group.
Ethynylbenziodoxolones (EBXs): These compounds are used for electrophilic alkynylation reactions and share similar reactivity with iodonium, 1-decynylphenyl-, tetrafluoroborate(1-).
Uniqueness
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) is unique due to its ability to introduce both aryl and alkynyl groups into target molecules. This dual functionality makes it a valuable reagent in organic synthesis, offering greater versatility compared to other iodonium salts .
Eigenschaften
CAS-Nummer |
102987-32-6 |
|---|---|
Molekularformel |
C16H22BF4I |
Molekulargewicht |
428.1 g/mol |
IUPAC-Name |
dec-1-ynyl(phenyl)iodanium;tetrafluoroborate |
InChI |
InChI=1S/C16H22I.BF4/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16;2-1(3,4)5/h9-11,13-14H,2-8H2,1H3;/q+1;-1 |
InChI-Schlüssel |
XYZCTIZMQJUKQG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCCCCCCC#C[I+]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


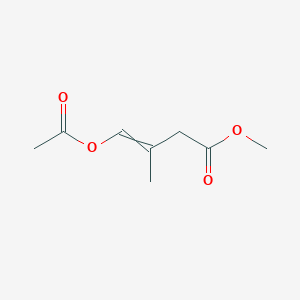
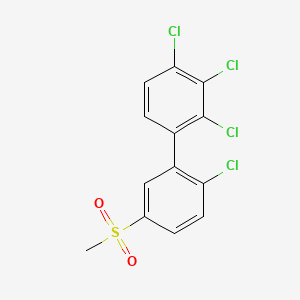
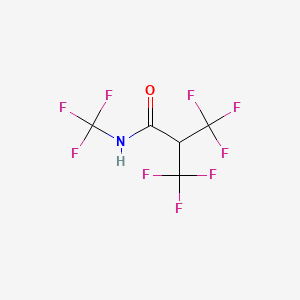

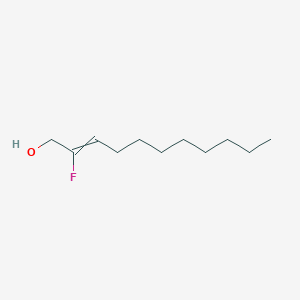
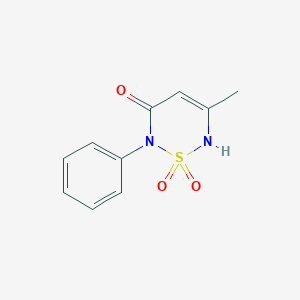
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)

![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)


